2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a unique combination of benzothiazole, thienyl, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often include the use of catalysts such as Lewis acids, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous as they offer a more efficient and environmentally friendly approach to synthesis.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and thienyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents . The presence of the benzothiazole moiety is particularly significant due to its known biological activity.
Medicine
Medicinally, this compound and its derivatives are being explored for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents . The combination of different functional groups within the molecule allows for interactions with various biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electronic characteristics .
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For instance, the benzothiazole moiety can interact with enzymes, inhibiting their activity and leading to various biological effects . The compound may also interfere with cellular pathways, leading to its observed medicinal properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole share the benzothiazole moiety and exhibit similar biological activities.
Thienyl Derivatives: Compounds containing the thienyl group, such as thiophene derivatives, also show comparable chemical reactivity and applications.
Quinoline Derivatives: Quinoline-based compounds, like chloroquine, are known for their medicinal properties, particularly in treating malaria.
Uniqueness
What sets 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is the combination of these three distinct moieties within a single molecule.
Properties
IUPAC Name |
2-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]-1-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2S3/c1-35-19-11-9-18(10-12-19)33-22-6-4-7-23(34)27(22)26(20(14-30)28(33)31)25-13-17(15-36-25)16-37-29-32-21-5-2-3-8-24(21)38-29/h2-3,5,8-13,15,26H,4,6-7,16,31H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKAZCHLQJRPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)CSC5=NC6=CC=CC=C6S5)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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